7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate

Description

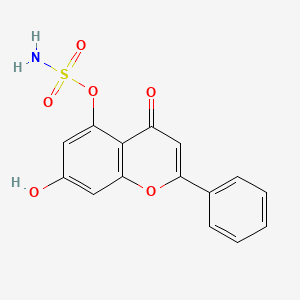

7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl sulfamate is a benzopyran-derived compound featuring a sulfamate (-OSO₂NH₂) group at the 5-position, a phenyl substituent at the 2-position, and hydroxyl and ketone groups at the 7- and 4-positions, respectively.

Properties

CAS No. |

921201-37-8 |

|---|---|

Molecular Formula |

C15H11NO6S |

Molecular Weight |

333.3 g/mol |

IUPAC Name |

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) sulfamate |

InChI |

InChI=1S/C15H11NO6S/c16-23(19,20)22-14-7-10(17)6-13-15(14)11(18)8-12(21-13)9-4-2-1-3-5-9/h1-8,17H,(H2,16,19,20) |

InChI Key |

KZXXHRGNXKQJOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OS(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate typically involves the reaction of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl with sulfamic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The sulfamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl sulfamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzopyran Derivatives

(a) [2-Hydroxy-5-(7-hydroxy-5-methoxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl]oxidanesulfonic Acid

- Structure : This compound shares the benzopyran core but substitutes the 5-position with a sulfonic acid (-SO₃H) group and the 2-position with a methoxy (-OCH₃) group.

- Methoxy at the 2-position may enhance metabolic stability compared to the phenyl group in the target compound .

(b) Disodium 5,5′-[(2-Hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]

- Structure : A dimeric benzopyran with carboxylate (-COO⁻) groups and a trimethylene dioxy linker.

- Key Differences: The carboxylate groups confer high water solubility and ionic character, unlike the neutral sulfamate group. Dimeric structure may enable chelation or cooperative binding, unlike the monomeric target compound .

Sulfamate-Containing Compounds

(a) Ammonium Sulfamate (NH₄SO₃NH₂)

- Structure : A simple sulfamate salt without a benzopyran backbone.

- Key Differences :

(b) Sorbitol (E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Properties

| Compound | Core Structure | Key Substituents | Solubility | Potential Applications |

|---|---|---|---|---|

| Target Compound | Benzopyran | 5-Sulfamate, 2-Phenyl | Moderate | Enzyme inhibition, Drug development |

| [2-Hydroxy-5-(...)oxidanesulfonic Acid | Benzopyran | 5-Sulfonic acid, 2-Methoxy | High | Antioxidant, Anti-inflammatory |

| Disodium 5,5′-[(...)carboxylate] | Dimeric Benzopyran | Carboxylate, Dioxy linker | Very High | Metal chelation, Diagnostics |

| Ammonium Sulfamate | Inorganic sulfamate | NH₄⁺ counterion | High | Herbicide, Flame retardant |

| Sorbitol-linked Benzofuran | Benzofuran | Sorbitol ester, Methyl groups | Moderate-High | Pharmaceutical excipient |

Research Findings and Implications

- Sulfamate vs. Sulfonic Acid : The sulfamate group in the target compound may offer better hydrolytic stability than sulfonic acid derivatives, making it suitable for oral drug formulations .

- Phenyl Substitution : The 2-phenyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to methoxy or carboxylate derivatives .

- Safety : While ammonium sulfamate is hazardous, the benzopyran core in the target compound may mitigate risks due to reduced volatility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.